

Technical Guide: Solubility Profile of 6-Amino-2-(methylthio)pyrimidin-4-ol

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Compound of Interest

Compound Name: 6-Amino-2-(methylthio)pyrimidin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of **6-Amino-2-(methylthio)pyrimidin-4-ol** in common laboratory solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides qualitative solubility information for the closely related compound, 2-(Methylthio)pyrimidin-4-ol, as a proxy.

Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is presented to enable researchers to ascertain the precise solubility of the target compound. This guide also includes a standardized workflow for solubility determination, visualized using a process diagram.

Introduction

6-Amino-2-(methylthio)pyrimidin-4-ol is a substituted pyrimidine derivative of interest in various research and development domains. Understanding its solubility in a range of common laboratory solvents is a critical first step in experimental design, formulation development, and biological screening. This document aims to provide a comprehensive resource on this topic.

It is important to note that a thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for **6-Amino-2-(methylthio)pyrimidin-4-ol**. Therefore, this guide presents available data for a structurally similar compound, 2-(Methylthio)pyrimidin-4-ol, to offer an initial estimation of its solubility

characteristics. For precise quantitative measurements, it is imperative that researchers perform experimental solubility assessments.

Estimated Solubility Profile based on a Structurally Related Compound

The solubility of a compound is influenced by its functional groups. The target compound, **6-Amino-2-(methylthio)pyrimidin-4-ol**, differs from 2-(Methylthio)pyrimidin-4-ol by the presence of an amino group at the C6 position. This additional polar amino group may influence its solubility profile.

Qualitative solubility data for 2-(Methylthio)pyrimidin-4-ol indicates its behavior in two common polar solvents.^{[1][2]} This information is summarized in Table 1 and can serve as a preliminary guide.

Table 1: Qualitative Solubility of 2-(Methylthio)pyrimidin-4-ol

Solvent	CAS Number	Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	67-68-5	Slightly Soluble ^{[1][2]}
Methanol	67-56-1	Slightly Soluble ^{[1][2]}

Note: "Slightly Soluble" is a qualitative term and is not a substitute for experimentally determined quantitative data.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for **6-Amino-2-(methylthio)pyrimidin-4-ol**, a standardized experimental protocol should be followed. The following is a generalized gravimetric method adapted from established procedures for determining the solubility of organic compounds.^{[3][4]}

Objective: To determine the solubility of a solid compound in various solvents at a specific temperature.

Materials:

- **6-Amino-2-(methylthio)pyrimidin-4-ol** (solid)
- Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, DMSO, DMF, THF, ethyl acetate, DCM, chloroform)
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Micropipettes
- Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
- Pre-weighed collection vials

Procedure:

- **Preparation:** Add an excess amount of solid **6-Amino-2-(methylthio)pyrimidin-4-ol** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
- **Solvent Addition:** Accurately add a known volume or mass of each selected solvent to the corresponding vial.
- **Equilibration:** Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle.
- **Sample Collection:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette fitted with a syringe filter to avoid transferring any solid particles.

- **Solvent Evaporation:** Transfer the filtered saturated solution to a pre-weighed collection vial. Determine the mass of the collected solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.
- **Mass Determination:** Accurately weigh the collection vial containing the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved compound.
- **Calculation:** Calculate the solubility using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of dissolved solid (g)} / \text{Volume of solvent (L)})$$

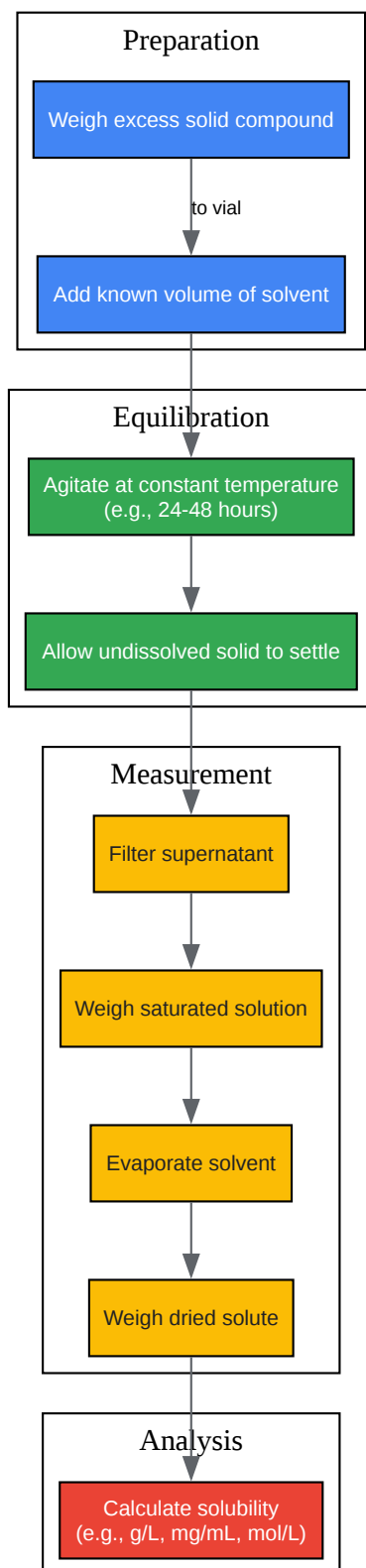
Alternatively, solubility can be expressed in other units such as mg/mL or mol/L.

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **6-Amino-2-(methylthio)pyrimidin-4-ol** and all solvents used.

Workflow for Solubility Determination

The general workflow for determining the solubility of a chemical compound in a laboratory setting is depicted in the following diagram. This process ensures a systematic approach from sample preparation to data analysis.



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Caption: General workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for **6-Amino-2-(methylthio)pyrimidin-4-ol** is not readily available, the information on its structural analog and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. It is strongly recommended that experimental solubility studies be conducted to obtain precise data essential for advancing research and development activities involving this compound.

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